

Application Notes and Protocols: Erioglaucine Disodium Salt as a Tracer in Neuroscience Research

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Compound of Interest

Compound Name: Food Blue 1

Cat. No.: B1200817

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These application notes provide a comprehensive overview of the use of Erioglaucine disodium salt, also known as Brilliant Blue FCF or FD&C Blue No. 1, as a tracer in various neuroscience research applications. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

I. Introduction

Erioglaucine disodium salt is a triphenylmethane dye commonly used as a food colorant. In neuroscience research, its utility extends to applications as a visual tracer for injections, a marker for quantifying food intake in behavioral studies, and as a dye for observing distribution within the central nervous system. Its ability to cross the blood-brain barrier (BBB) also makes it a subject of interest in studies related to neuroprotection and BBB permeability, although its use as a quantitative marker for BBB integrity is not as established as other tracers like sodium fluorescein or Evans blue.

II. Quantitative Data Summary

The following tables summarize the quantitative parameters for the application of Erioglaucine disodium salt as a tracer in various neuroscience-related experiments.

Table 1: Concentration and Volume for In-Vivo Injections

Application	Animal Model	Concentration	Volume	Injection Site	Purpose
Viral-Mediated Transgenesis	Threespine Stickleback (Fish)	≤2% v/v	Not specified	Anterior Diencephalon	Visual aid for brain injection
Neural Lineage Tracing	Chick Embryo	2% in viral solution	0.3 µl	Neural Tube (somite 1-7 or posterior to somite 28)	Indicator for viral injection
CNS Distribution Study	Mouse	Not specified	10 µl	Intrathecal Space	To observe dye distribution in the spinal cord and brain ^[1]

Table 2: Parameters for Behavioral and Feeding Assays in Drosophila

Assay Type	Drosophila Model	Concentration in Food	Duration of Feeding	Purpose
Two-Choice Feeding Assay	Drosophila melanogaster	0.02% w/v	Not specified	Food coloring for preference studies
Excreta Quantification (EX-Q)	Drosophila melanogaster	0.25%	24 hours	Dye for quantification of food intake
Food Choice Assay	Drosophila melanogaster	0.4%	60 seconds	Visualizing sucrose ingestion
Feeding Avoidance Assay	Drosophila melanogaster	1%	Up to 48 hours	Tracer for feeding behavior analysis
Consumption-Excretion Assay	Drosophila melanogaster	1% w/v	24 hours	Quantifying food consumption
SMURF Assay (gut integrity)	Drosophila melanogaster	2.5% w/v	Not specified	Tracer for assessing gut health

III. Experimental Protocols

Protocol 1: Erioglaucine Disodium Salt as a Visual Indicator for Brain Injections in Fish

This protocol is adapted from a study on viral-mediated transgenesis in threespine sticklebacks.[\[2\]](#)[\[3\]](#)

- Objective: To use Erioglaucine disodium salt as a visual aid to confirm the successful injection of a viral solution into the fish brain.
- Materials:
 - Erioglaucine disodium salt (Brilliant Blue FCF)

- Viral vector solution
- Microinjection setup
- Anesthesia for fish
- Procedure:
 - Prepare the viral solution for injection.
 - Add Erioglaucine disodium salt to the viral solution to a final concentration of $\leq 2\%$ v/v. Mix gently to ensure homogeneity. The blue color will allow for visualization of the solution in the injection needle and during injection.
 - Anesthetize the fish according to standard protocols.
 - Secure the fish in a stereotaxic apparatus or a custom surgical rig.
 - Load the colored viral solution into a microinjection needle.
 - Perform the transcranial injection into the target brain region (e.g., anterior diencephalon). The visible dye helps to monitor the injection process and confirm the delivery of the solution to the intended location.
 - After injection, allow the fish to recover in a separate tank.

Protocol 2: Erioglaucine Disodium Salt as an Indicator for Neural Tube Injections in Chick Embryos

This protocol is based on a study of lineage analysis in the developing enteric nervous system.

- Objective: To visually confirm the injection of a viral tracer into the neural tube of a chick embryo.
- Materials:
 - Erioglaucine disodium salt (Food Blue 002)
 - Viral tracer solution (e.g., RIA virus)

- Microinjection setup
- Fertilized chicken eggs
- Procedure:
 - Prepare a 2% solution of Erioglaucine disodium salt.
 - Supplement the viral tracer solution with the 2% dye solution. For example, add 0.3 μ l of the 2% dye to the viral solution.
 - Incubate the fertilized eggs to the desired developmental stage (e.g., HH10 for vagal neural crest labeling).
 - Window the egg to expose the embryo.
 - Using a microinjector, inject the dye-supplemented viral solution to fill the neural tube between the desired somites (e.g., somites 1-7 for vagal neural crest). The blue color of the solution provides visual confirmation of a successful injection.
 - Seal the egg and re-incubate.

Protocol 3: Erioglaucine Disodium Salt for Quantifying Food Intake in Drosophila

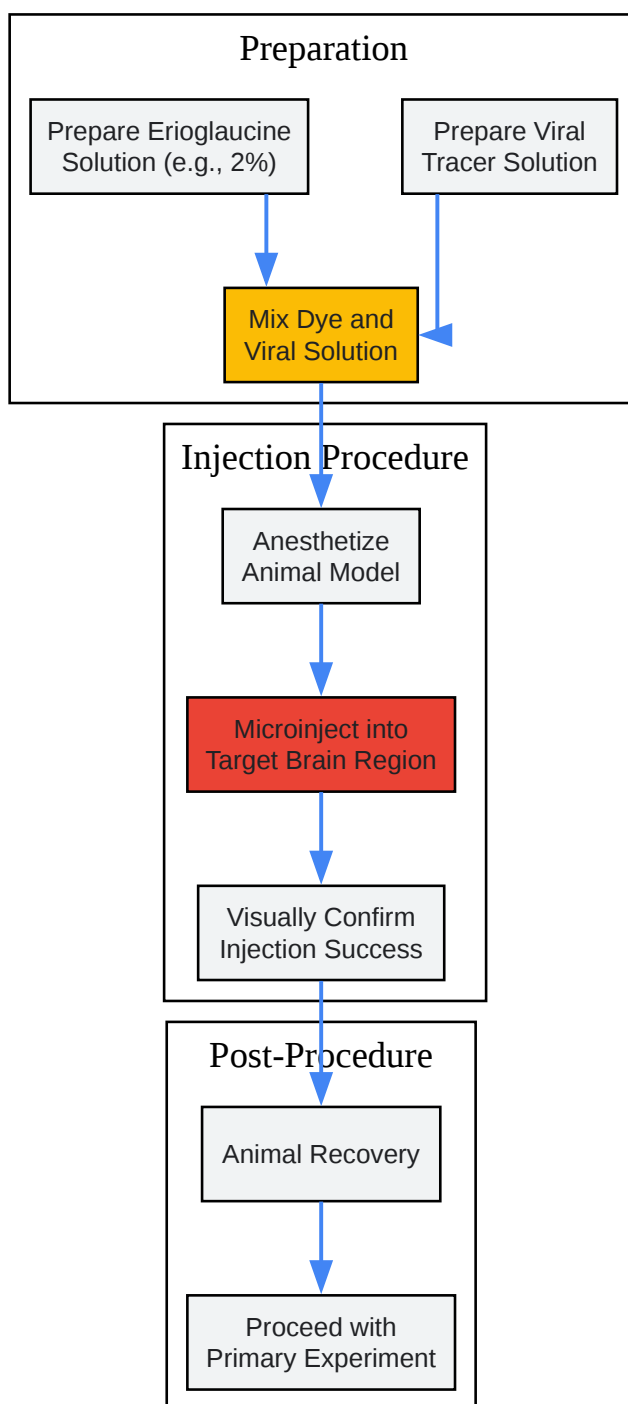
This protocol is a general representation of feeding assays used in Drosophila research.^[4]

- Objective: To quantify food consumption in Drosophila by measuring the amount of ingested dye.
- Materials:
 - Erioglaucine disodium salt
 - Standard Drosophila food medium
 - Spectrophotometer
- Procedure:

- Prepare the experimental food by mixing Erioglaucine disodium salt into the standard food medium at a final concentration of 0.25% to 2.5% (w/v), depending on the specific assay requirements.
- Transfer flies to vials containing the dye-laced food and allow them to feed for a defined period (e.g., 24 hours).
- After the feeding period, transfer the flies to a fresh vial with non-dyed food for a period to allow for the excretion of the dye-containing food (e.g., 4 hours).
- Collect the excreta by adding a known volume of buffer or water to the vial and vortexing.
- Alternatively, the flies themselves can be homogenized to measure the amount of dye within their bodies.
- Centrifuge the excreta or homogenate solution to pellet any debris.
- Measure the absorbance of the supernatant at the appropriate wavelength for Erioglaucine (around 630 nm).
- Create a standard curve with known concentrations of the dye to calculate the amount of dye excreted or ingested, which corresponds to the amount of food consumed.

IV. Visualizations

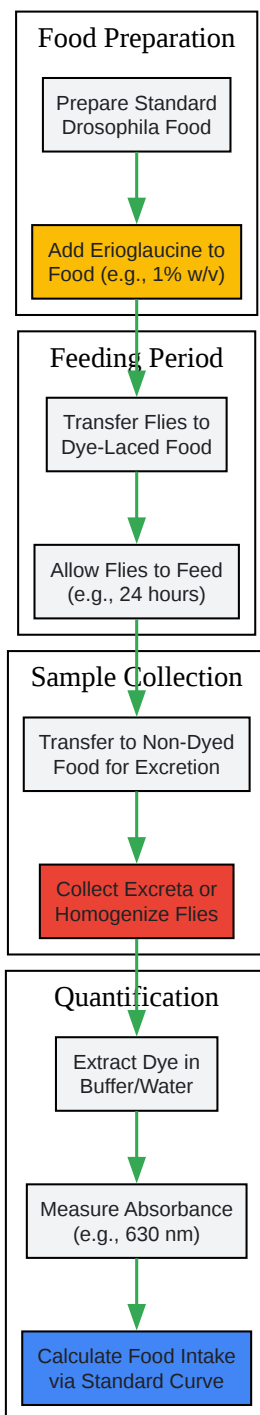
Diagram 1: Experimental Workflow for Brain Injection with Visual Tracer



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Workflow for using Erioglaucine as a visual aid in brain injections.

Diagram 2: Workflow for Drosophila Feeding Assay Using Erioglaucine Tracer



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Workflow for quantifying food intake in *Drosophila* using Erioglaucine.

V. Concluding Remarks

Erioglaucine disodium salt serves as a valuable tool in neuroscience research, primarily as a visual marker for injections and for quantifying food consumption in behavioral studies, especially in *Drosophila*. While its ability to cross the BBB is noted, its application as a quantitative tracer for BBB permeability studies in mammalian models is not well-documented in the current literature. Researchers should consider the specific requirements of their experimental design when choosing a tracer, and for quantitative BBB permeability studies, more established tracers may be more appropriate. The protocols provided here offer a starting point for the application of Erioglaucine disodium salt in the specified contexts.

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